9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane is a complex organic compound characterized by its unique spirocyclic structure, which includes both diaza and oxa functionalities. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is , and it features a spirocyclic arrangement that imparts distinct chemical properties.
This compound can be synthesized through various methods, often involving reactions that utilize specific starting materials like N-benzyl piperidine derivatives and other reagents. The synthesis routes are crucial for optimizing yield and purity, particularly in large-scale production settings.
9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane falls under the category of heterocyclic compounds due to the presence of nitrogen and oxygen in its structure. It is classified as a spiro compound, which is a subtype of bicyclic compounds where two rings share one common atom.
The synthesis of 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane typically involves several steps:
The synthetic routes are designed to minimize harsh conditions while maximizing yield. For instance, using milder reagents and conditions can lead to better scalability for industrial applications. One method involves the use of palladium catalysts under controlled hydrogen pressure to facilitate reductions effectively .
The molecular structure of 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane can be represented as follows:
This structure contains a spirocyclic framework with two nitrogen atoms (diaza) and one oxygen atom (oxa) integrated into the cyclic system.
The structural data includes bond lengths, angles, and dihedral angles that define the spatial arrangement of atoms within the molecule. Such data are essential for understanding the compound's reactivity and interaction with biological targets.
9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, affecting both yield and selectivity towards desired products .
The mechanism of action for 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane primarily involves its interaction with specific biological targets such as enzymes or receptors. It acts as a ligand that can modulate the activity of these targets through binding interactions.
Studies indicate that compounds related to this structure exhibit significant binding affinities for various receptors involved in physiological processes such as pain regulation and metabolic pathways . The pharmacokinetics of these compounds reveal important data regarding their absorption, distribution, metabolism, and excretion profiles.
The physical properties of 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane include:
Chemical properties include reactivity patterns under various conditions:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the identity and purity of synthesized compounds.
9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane has several applications in scientific research:
Spirocyclic diazabicyclic compounds represent a sophisticated class of bridged heterocycles characterized by their three-dimensional architecture and diverse bioactivity profiles. These molecules feature two nitrogen atoms incorporated into ring systems sharing a central spiro carbon atom, creating rigid, conformationally restricted scaffolds. The structural complexity of these compounds enhances their ability to interact with biological targets through defined spatial orientation, making them invaluable in modern drug discovery. Among these, the 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane scaffold exemplifies a strategically engineered molecule combining spirocyclic rigidity with versatile functionalization capabilities. Its design incorporates key pharmacophoric elements—specifically, the carbobenzoxy (Cbz) protecting group, a cyclic carbamate (2-oxo), and an ether linkage (3-oxa)—that collectively enable precise molecular interactions and synthetic manipulation.
The systematic IUPAC name 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane provides a complete topological blueprint of the molecule. The parent structure is spiro[5.5]undecane, denoting a bicyclic system where two six-membered rings share a central quaternary carbon atom (the spiro center). The descriptor 1,9-diaza confirms two nitrogen atoms at positions 1 and 9 within the ring system. The 3-oxa term specifies an oxygen atom embedded within one ring, creating a morpholine-like moiety, while 2-oxo indicates a carbonyl group adjacent to the oxygen, forming a cyclic carbamate (oxazolidinone). The 9-Cbz prefix designates a carbobenzyloxy group attached to the nitrogen at position 9, serving as a protective group for secondary amines during synthetic workflows.
Molecular Formula: The Boc-protected analog (9-Boc-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane) has the formula C₁₃H₂₂N₂O₄ (MW 270.32 g/mol) [1] [3]. Substituting the tert-butoxycarbonyl (Boc) group with carbobenzyloxy (Cbz, C₇H₇O₂–) would yield the molecular formula C₁₅H₁₈N₂O₄ (MW 290.32 g/mol).
Stereochemistry and Conformation: The spiro center imposes significant steric constraints, forcing the rings into perpendicular orientations. This rigidity reduces conformational entropy upon binding to biological targets, enhancing affinity and selectivity. The carbamate (2-oxo) and ether (3-oxa) groups introduce hydrogen-bond acceptors, critical for target engagement.
Spirocyclic diazabicycles emerged as privileged scaffolds due to their structural novelty and ability to address drug design challenges like metabolic instability and target promiscuity. Early research focused on simple diazaspiroalkanes as peptide backbone constraints or enzyme inhibitors. A paradigm shift occurred with the discovery that 1-oxa-4,9-diazaspiro[5.5]undecane derivatives function as potent soluble epoxide hydrolase (sEH) inhibitors. Trisubstituted ureas derived from this scaffold demonstrated nanomolar inhibitory activity (IC₅₀ < 10 nM) and oral efficacy in rat models of chronic kidney disease, reducing serum creatinine levels at 30 mg/kg doses . This breakthrough validated spirocyclic diazabicycles as viable cores for in vivo-active therapeutics. Subsequent innovations exploited the scaffold’s three-dimensionality to target CNS disorders, inflammation, and oncology. The introduction of 2-oxo-3-oxa variants (e.g., 2-Oxo-3-oxa-1,9-diazaspiro[5.5]undecane, CAS 1389264-24-7 [2]) further diversified synthetic applications, enabling peptide coupling or click chemistry via the carbamate nitrogen. The Cbz-protected derivative represents an evolution toward orthogonally protected intermediates for solid-phase synthesis or targeted delivery systems.
The 3-oxa (ether) and 2-oxo (carbonyl) functionalities are not merely structural embellishments but confer critical physicochemical and pharmacological properties:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1